molecular formula C21H26N2O2 B4526727 2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide

Cat. No.: B4526727
M. Wt: 338.4 g/mol
InChI Key: BHIIYHQJFGNUML-UHFFFAOYSA-N
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Description

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methyl group and a 4-(1-methylpiperidin-4-yl)oxyphenyl group, making it a unique molecule with interesting chemical properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs that contain a piperidine ring act on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine derivative: The synthesis begins with the preparation of 1-methylpiperidine, which is then reacted with 4-hydroxybenzyl chloride to form 4-(1-methylpiperidin-4-yl)oxybenzyl chloride.

    Coupling with benzamide: The 4-(1-methylpiperidin-4-yl)oxybenzyl chloride is then coupled with 2-methylbenzamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride
  • 4-(4-Methylpiperidin-1-yl)aniline
  • Imatinib

Uniqueness

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide stands out due to its unique combination of a benzamide core with a piperidine derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-5-3-4-6-20(16)21(24)22-15-17-7-9-18(10-8-17)25-19-11-13-23(2)14-12-19/h3-10,19H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIYHQJFGNUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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